molecular formula C18H21ClN4O3 B2451024 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 1903032-84-7

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2451024
CAS No.: 1903032-84-7
M. Wt: 376.84
InChI Key: GRTYWNGVBHWMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (CAS 1903032-84-7) is a synthetic small molecule with a molecular formula of C18H21ClN4O3 and a molecular weight of 376.84 g/mol . This benzoxazepine-pyrazole hybrid compound is of significant interest in medicinal chemistry and pre-clinical research due to its complex heterocyclic architecture, which combines a 1,4-benzoxazepine core with a 1,3,5-trimethyl-1H-pyrazole-4-carboxamide moiety . The benzoxazepine scaffold is recognized in pharmaceutical research for its potential as a privileged structure in the development of modulators for various biological targets; related tricyclic compounds have been investigated for their OMA1/OPA1 modulatory properties, which are relevant to mitochondrial function and dynamics . The specific research applications and full mechanism of action for this particular compound are an active area of scientific investigation, but its design leverages the known bioactivity of pyrazole-carboxamide derivatives, which are frequently explored as potent inhibitors of enzymatic targets like carbonic anhydrase isoforms . Researchers value this compound for its potential to interact with specific protein targets in biochemical pathways. With a calculated logP (XLogP) of 1.7 and a topological polar surface area of 76.5 Ų, this molecule possesses drug-like properties suitable for structure-activity relationship (SAR) studies, hit-to-lead optimization, and screening assays . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for human or animal diagnosis, therapy, or any form of personal use.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3/c1-11-17(12(2)22(3)21-11)18(25)20-6-7-23-9-13-8-14(19)4-5-15(13)26-10-16(23)24/h4-5,8H,6-7,9-10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTYWNGVBHWMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structural features, including a benzo[f][1,4]oxazepine core and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Molecular Structure and Properties

The molecular formula of this compound is C17H17ClN4O3C_{17}H_{17}ClN_{4}O_{3} with a molecular weight of approximately 364.8 g/mol. Its structure includes multiple heterocyclic rings that are known to interact with various biological targets.

PropertyValue
Molecular FormulaC17H17ClN4O3C_{17}H_{17}ClN_{4}O_{3}
Molecular Weight364.8 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Anticancer Activity : The compound shows potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and necroptosis. Studies indicate that derivatives of benzo[f][1,4]oxazepine can inhibit specific kinases involved in cancer signaling pathways .
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory responses by inhibiting key pro-inflammatory pathways. For instance, they can block tumor necrosis factor (TNF)-dependent cellular responses .
  • Neuroprotective Properties : The structural features suggest potential neuroprotective effects through the modulation of neurotransmitter systems and reduction of oxidative stress .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within biological systems. Compounds containing the oxazepine moiety often interact with kinases and other enzymes involved in critical signaling pathways such as:

  • Phosphoinositide 3-Kinase (PI3K) : This pathway is crucial for cell growth and survival. Inhibitors targeting PI3K have shown promise in treating various cancers and inflammatory diseases .
  • Receptor Interacting Protein Kinase 1 (RIPK1) : The compound may exhibit kinase specificity that could block necroptotic cell death pathways, providing a therapeutic angle for inflammatory diseases .

Case Studies

Several studies have focused on the biological activity of structurally related compounds:

  • Study on RIPK1 Inhibitors : A study highlighted a series of oxazepine derivatives that effectively inhibited RIPK1 activity in vitro, leading to reduced inflammation in cellular models .
  • Neuroprotective Effects : Research has shown that similar compounds can protect neuronal cells from oxidative stress-induced damage, suggesting their potential use in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been investigated for its potential therapeutic effects:

Anti-Cancer Activity

Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells. For example:

CompoundIC50 (µg/mL)Cancer Cell Line
7c28.85 ± 3.26HCT-116
7j26.75 ± 3.50HCT-116

These findings suggest significant cytotoxic effects against colorectal cancer cells .

Anti-Inflammatory Activity

Studies have shown that related compounds can modulate pro-inflammatory cytokines like IL-6 and TNF-alpha. This modulation indicates potential applications in treating inflammatory diseases .

Antimicrobial Activity

Compounds similar to N-(2-(7-chloro-3-oxo...) have demonstrated antimicrobial properties against various pathogens, suggesting their utility in developing new antibiotics .

Chemical Biology

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows researchers to explore interactions with biological macromolecules, potentially leading to the discovery of novel drug candidates .

Industrial Applications

In industrial chemistry, N-(2-(7-chloro...) is utilized in the production of specialty polymers and materials due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis .

Study on Anti-Cancer Activity

A study published in the Journal of Brazilian Chemical Society synthesized several benzoxazepine derivatives and assessed their cytotoxic effects on HCT-116 cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mechanisms involving caspase activation .

Study on Inflammatory Response

Another investigation focused on related compounds showed effective inhibition of TNF-induced necroptosis in human monocytic U937 cells. These findings highlight the therapeutic potential for conditions characterized by excessive inflammation .

Preparation Methods

Cyclization of Ketal Intermediates

A validated approach involves base-mediated cyclization of a ketal precursor. Patel et al. demonstrated that pyridinium p-toluenesulfonate (PPTS) facilitates the cyclization of ketal intermediates to form oxazepine derivatives. For the 7-chloro analog:

  • Starting Material : 4-Chloro-2-hydroxybenzoic acid is converted to its methyl ester.
  • Ketal Formation : Reaction with ethylene glycol under acidic conditions yields the ketal-protected intermediate.
  • Cyclization : Treatment with PPTS in refluxing toluene induces 7-exo-trig cyclization, forming the oxazepine ring.

Reaction Conditions :

Step Reagents/Conditions Yield
Ketalization Ethylene glycol, p-TsOH, toluene, 110°C 85%
Cyclization PPTS, toluene, reflux, 12 h 78%

Alternative Route: Ugi-4CR Followed by Cyclization

Pandey et al. developed a Ugi four-component reaction (Ugi-4CR) strategy to synthesize benzoxazepines. Adapting this method:

  • Ugi Adduct Formation : React 4-chloro-2-hydroxybenzaldehyde, 2-aminoethanol, tert-butyl isocyanide, and propiolic acid in methanol.
  • Base-Mediated Cyclization : Treat the Ugi adduct with K₂CO₃ in DMF at 55°C to induce 7-exo-dig cyclization.

Key Advantage : This one-pot methodology streamlines the synthesis, achieving a 72% yield for analogous structures.

Synthesis of Segment B: 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic Acid

Cyclocondensation of Hydrazines and Diketones

The pyrazole ring is constructed via Knorr-type cyclocondensation :

  • Diketone Preparation : Methyl acetoacetate is treated with acetic anhydride to form acetylacetone.
  • Cyclization : React acetylacetone with methylhydrazine in ethanol under reflux, yielding 1,3,5-trimethyl-1H-pyrazole.
  • Carboxylation : Direct carboxylation at the 4-position is achieved using CO₂ under high pressure with a Pd catalyst, though yields remain moderate (50–60%).

Optimized Conditions :

Step Reagents/Conditions Yield
Cyclocondensation Methylhydrazine, EtOH, reflux, 6 h 88%
Carboxylation CO₂ (50 atm), Pd(OAc)₂, DMF, 120°C 55%

Coupling of Segments A and B

Ethylamine Linker Installation

The ethylamine spacer is introduced to Segment A prior to amide coupling:

  • Alkylation : Treat 7-chloro-3-oxo-benzo[f]oxazepine with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in DMF.
  • Isolation : The resulting secondary amine is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Amide Bond Formation

The final step involves coupling the ethylamine-modified Segment A with Segment B:

  • Activation : 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid is activated using HOBt and EDCl in dry THF.
  • Coupling : React the activated acid with the ethylamine intermediate under N₂ at room temperature for 24 h.

Yield : 65–70% after purification by recrystallization (EtOAc/hexane).

Challenges and Optimization Opportunities

  • Cyclization Efficiency : Base-mediated cyclizations (e.g., K₂CO₃ in DMF) often require prolonged reaction times. Microwave-assisted synthesis could reduce durations to <1 h.
  • Carboxylation Yield : Low yields in pyrazole carboxylation necessitate exploration of directed ortho-metalation strategies.
  • Chirality Control : The ethylamine linker introduces a stereocenter. Asymmetric synthesis using chiral auxiliaries remains unexplored.

Q & A

Basic Question: What are the recommended synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step strategies:

Intermediate Preparation :

  • The benzo[f][1,4]oxazepine core can be synthesized via cyclization of 7-chloro-2-aminophenol derivatives with α,β-unsaturated ketones under acidic conditions.
  • The pyrazole-carboxamide moiety is prepared by reacting 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid with chloroethylamine derivatives using coupling agents like EDCI/HOBt in anhydrous DMF .

Coupling Reaction :

  • The final step involves linking the two intermediates via nucleophilic substitution or amide bond formation. Ethanol or DMF is commonly used as the solvent, with yields optimized by controlling reaction temperature (60–80°C) and stoichiometry .

Basic Question: How should researchers characterize this compound?

Answer:
Comprehensive characterization requires:

  • Spectroscopic Analysis :
    • 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and oxazepine backbone. For example, the 1,3,5-trimethyl groups on pyrazole show distinct singlet peaks near δ 2.2–2.5 ppm .
    • IR Spectroscopy : Detect carbonyl stretches (C=O) from the oxazepine (1680–1720 cm⁻¹) and carboxamide (1640–1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .

Basic Question: What solvents and reaction conditions are optimal for stability during synthesis?

Answer:

  • Solvents : Use polar aprotic solvents (DMF, DMSO) for coupling reactions and ethanol/water mixtures for crystallization. Avoid halogenated solvents due to potential side reactions with the chloro-substituent .
  • Stability : The compound is sensitive to prolonged heat (>100°C) and strong acids/bases. Store intermediates under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Question: How to resolve low yields in the final coupling step?

Answer:
Low yields (e.g., <40%) may arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

  • Catalytic Optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) with formic acid derivatives as CO surrogates can enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
  • Purification : Use flash chromatography (ethyl acetate/hexane gradients) or preparative HPLC to isolate pure product .

Advanced Question: How to address contradictions in spectral data interpretation?

Answer:
Discrepancies in NMR/IR data may stem from tautomerism or residual solvents:

  • 2D NMR (HSQC, HMBC) : Resolve ambiguities in proton-carbon correlations, particularly for the oxazepine ring’s keto-enol tautomers .
  • X-ray Crystallography : Definitive structural confirmation, especially for stereochemistry at the ethyl linker .
  • Control Experiments : Re-run spectra in deuterated DMSO to minimize solvent interference .

Advanced Question: What mechanistic insights exist for the oxazepine ring formation?

Answer:
The cyclization likely proceeds via:

Acid-Catalyzed Enolization : Protonation of the α,β-unsaturated ketone activates the carbonyl for nucleophilic attack by the amine group .

Ring Closure : Intramolecular hemiacetal formation, followed by dehydration to yield the 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine core. Kinetic studies suggest a second-order dependence on acid concentration .

Byproduct Analysis : Trace amounts of dimeric side products (e.g., via Michael addition) can be minimized using excess acetic acid as a proton donor .

Advanced Question: How to design assays for evaluating biological activity?

Answer:
For target validation (e.g., kinase inhibition):

  • In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding affinity to the ATP-binding pocket of target enzymes.
  • Enzymatic Assays : Measure IC₅₀ values via fluorescence polarization (FP) or TR-FRET, using ATP analogs like ADP-Glo™ .
  • Cellular Uptake Studies : LC-MS quantification of intracellular compound levels after 24h exposure, normalized to protein content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.